Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone
CAS No.:
Cat. No.: VC20140864
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | phenyl-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)14-8-9-15(17-12-14)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 |
| Standard InChI Key | HZZZHBDNKAUUNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone often involves multi-step reactions. These may include the formation of the pyridine ring, introduction of the pyrrolidine group, and attachment of the phenyl ring via a carbonyl linkage. Common methods involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Biological Activity and Potential Applications
While specific biological activity data for Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is not available, compounds with similar structures are studied for their potential in treating neurological disorders or other diseases. The presence of multiple nitrogen-containing heterocycles and a ketone group suggests potential interactions with biological targets such as receptors or enzymes.
| Potential Application | Description |
|---|---|
| Neurological Disorders | Compounds with similar structures are researched for their potential in treating neurological conditions due to their complex structure. |
| Medicinal Chemistry | The compound's structural complexity makes it a candidate for drug discovery efforts. |
Related Compounds and Research Findings
Related compounds, such as (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone, have been studied for their chemical properties and potential applications. This compound has a molecular formula of C₁₇H₁₈N₂O and a CAS number of 1355215-15-4 . Another related compound, (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, is researched for its implications in medicinal chemistry and drug development due to its complex structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume